

Application Notes and Protocols for BAY-1436032 In Vivo Studies

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Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B605925

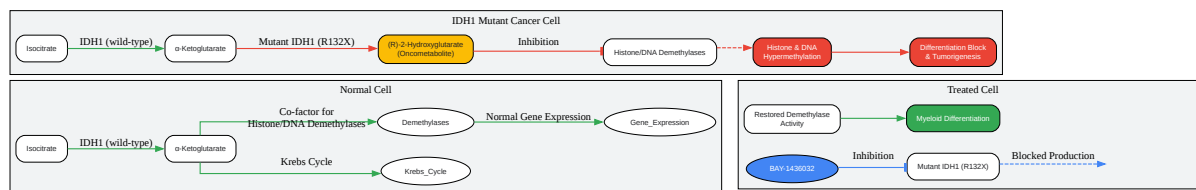
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **BAY-1436032**, a potent and selective pan-mutant isocitrate dehydrogenase 1 (IDH1) inhibitor. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathway, compiled from preclinical studies in various cancer models.

Signaling Pathway of Mutant IDH1 and Inhibition by BAY-1436032

Mutations in the IDH1 enzyme, commonly at the R132 residue, confer a neomorphic activity that leads to the conversion of α -ketoglutarate (α -KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[1][2] Elevated levels of R-2HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[1][3] **BAY-1436032** is an oral small-molecule inhibitor that targets various IDH1-R132X mutations.[3][4] By inhibiting the mutant IDH1 enzyme, **BAY-1436032** blocks the production of R-2HG, thereby restoring normal epigenetic regulation and inducing differentiation in cancer cells.[1][2]



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Caption: Mechanism of mutant IDH1 and inhibition by **BAY-1436032**.

In Vivo Efficacy and Dosage Summary

BAY-1436032 has demonstrated significant anti-tumor activity in various patient-derived xenograft (PDX) models. Efficacy is primarily assessed by the reduction of R-2HG levels, inhibition of tumor growth, and increased survival.

Animal Model	Cancer Type	Dosage	Administration Route	Key Findings	Reference
NSG Mice (PDX)	Acute Myeloid Leukemia (AML) with IDH1R132C	45 mg/kg, once daily	Oral gavage	Significant reduction in R-2HG levels after 7 hours.	[1]
NSG Mice (PDX)	Acute Myeloid Leukemia (AML) with IDH1R132C	90 mg/kg, once daily	Oral gavage	Significant reduction in R-2HG levels after 3 hours.	[1]
NSG Mice (PDX)	Acute Myeloid Leukemia (AML) with IDH1R132C	150 mg/kg, once daily	Oral gavage	Leukemic blast clearance, prolonged survival, and nearly complete suppression of R-2HG.	[1][2]
NSG Mice (PDX)	Acute Myeloid Leukemia (AML) with IDH1R132H	150 mg/kg, once daily	Oral gavage	Prolonged survival and depletion of leukemic stem cells.	[1]
Mice (Intracranial Xenograft)	Astrocytoma with IDH1R132H	37.5 mg/kg, twice daily	Oral gavage	Significantly prolonged survival.	[5]
Mice (Intracranial Xenograft)	Astrocytoma with IDH1R132H	75 mg/kg, twice daily	Oral gavage	Significantly prolonged survival.	[5]

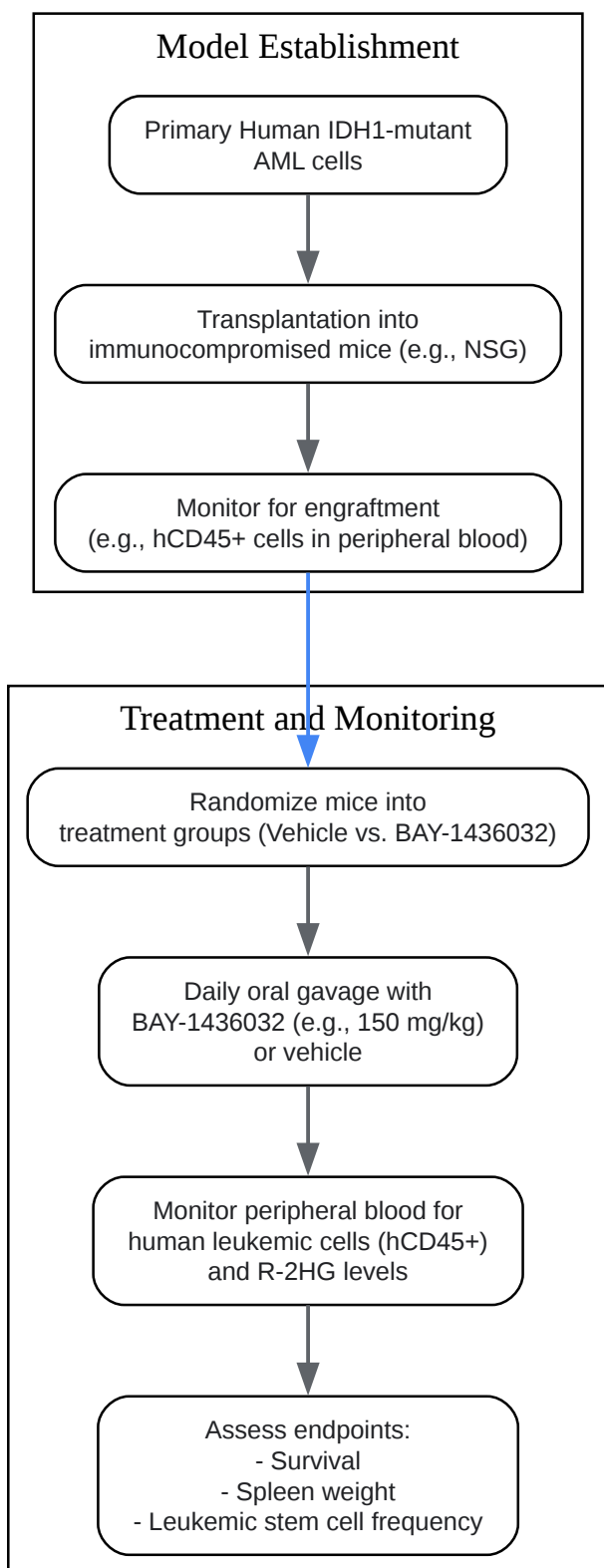
Mice (Intracranial Xenograft)	Astrocytoma with IDH1R132H	150 mg/kg, once daily	Oral gavage	Significantly prolonged survival and reduced tumor 2-HG content.	[5] [6]
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Experimental Protocols

Detailed protocols for key in vivo experiments are provided below. These are generalized from published studies and should be adapted to specific institutional guidelines and experimental needs.

Patient-Derived Xenograft (PDX) Model for AML

This protocol outlines the establishment and treatment of an AML PDX model to evaluate the efficacy of **BAY-1436032**.



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